![molecular formula C90H126 B571587 4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl CAS No. 850804-49-8](/img/no-structure.png)
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure .
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "1. Design of Synthesis Pathway": [ "The synthesis of compound '4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl' can be achieved through a multi-step process involving several reactions.", "The first step involves the synthesis of 4-(2-ethylhexyl)phenylboronic acid, which can be prepared by reacting 4-bromo-2-ethylhexylbenzene with potassium trimethylborate in the presence of palladium catalyst.", "The second step involves the Suzuki coupling reaction between 4-(2-ethylhexyl)phenylboronic acid and 4-bromo-2-(2-ethylhexyl)phenylboronic acid in the presence of palladium catalyst to form the intermediate compound.", "The third step involves the Friedel-Crafts acylation reaction between the intermediate compound and 4-tert-butylbenzoyl chloride in the presence of aluminum chloride to form the final compound." ], "2. Starting Materials": [ "4-bromo-2-ethylhexylbenzene", "potassium trimethylborate", "palladium catalyst", "4-bromo-2-(2-ethylhexyl)phenylboronic acid", "4-tert-butylbenzoyl chloride", "aluminum chloride" ], "3. Reaction": [ "Step 1: 4-bromo-2-ethylhexylbenzene + potassium trimethylborate + palladium catalyst → 4-(2-ethylhexyl)phenylboronic acid", "Step 2: 4-(2-ethylhexyl)phenylboronic acid + 4-bromo-2-(2-ethylhexyl)phenylboronic acid + palladium catalyst → intermediate compound", "Step 3: Intermediate compound + 4-tert-butylbenzoyl chloride + aluminum chloride → final compound" ] } | |
CAS RN |
850804-49-8 |
Product Name |
4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl |
Molecular Formula |
C90H126 |
Molecular Weight |
1207.998 |
IUPAC Name |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
InChI Key |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.